Product packaging for Methyl 7-bromohept-5-enoate(Cat. No.:CAS No. 51751-83-8)

Methyl 7-bromohept-5-enoate

Cat. No.: B8469465
CAS No.: 51751-83-8
M. Wt: 221.09 g/mol
InChI Key: OEWJGOMAYLEAKO-UHFFFAOYSA-N
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Description

Methyl 7-bromohept-5-enoate is a brominated ester building block of high value to organic and medicinal chemistry researchers. This compound features both a reactive alkyl bromide terminus and an ester-functionalized chain, making it a versatile precursor for various synthetic transformations. The presence of the bromine atom allows for facile nucleophilic substitution reactions, enabling carbon-chain elongation and the introduction of various functional groups. The ester moiety can be hydrolyzed to the corresponding acid or reduced to an alcohol, providing additional handles for further derivatization. It is particularly useful in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and material science precursors. As a key intermediate, it can be employed in carbon-carbon bond-forming reactions such as alkylations and in the construction of seven-carbon homologated structures. Researchers utilize this compound under strict laboratory conditions. This compound is intended for research purposes and is not classified as a medicinal or edible product. It is not for use in clinical diagnosis or the treatment of humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13BrO2 B8469465 Methyl 7-bromohept-5-enoate CAS No. 51751-83-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51751-83-8

Molecular Formula

C8H13BrO2

Molecular Weight

221.09 g/mol

IUPAC Name

methyl 7-bromohept-5-enoate

InChI

InChI=1S/C8H13BrO2/c1-11-8(10)6-4-2-3-5-7-9/h3,5H,2,4,6-7H2,1H3

InChI Key

OEWJGOMAYLEAKO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC=CCBr

Origin of Product

United States

The Significance of Halogenated Unsaturated Esters in Chemical Synthesis

Halogenated unsaturated esters represent a critically important class of molecules in organic synthesis. Their value stems from their bifunctional or polyfunctional nature, meaning they possess multiple reactive functional groups within a single molecule. acs.orgnih.gov This characteristic allows chemists to perform a sequence of chemical transformations at different parts of the molecule, building complexity in a controlled manner.

The key features of these compounds are:

The Halogen Atom: Halogens (like bromine, chlorine, or iodine) are excellent leaving groups in nucleophilic substitution reactions. acs.orgnih.gov They are also pivotal for participating in a wide array of powerful carbon-carbon bond-forming reactions, such as cross-coupling reactions. rsc.org

The Unsaturation (Alkene): The carbon-carbon double bond (C=C) is a site of high electron density, making it susceptible to electrophilic addition reactions. It can also be manipulated through various modern synthetic methods, including metathesis and stereoselective additions, to introduce new functional groups or form new ring structures. mdpi.comrsc.org

The Ester Group: The ester functional group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or used to direct reactions at adjacent carbon atoms.

This combination of reactive sites makes halogenated unsaturated esters versatile intermediates for synthesizing a diverse range of products, including pharmaceuticals, agrochemicals, and natural products. rsc.orgmt.com The ability to selectively react one functional group while leaving others intact is a cornerstone of modern synthetic strategy, and these compounds are prime examples of this principle in action. mt.com

An Overview of Methyl 7 Bromohept 5 Enoate As a Synthetic Synthon

Methyl 7-bromohept-5-enoate is a specific example of a halogenated unsaturated ester, functioning as a "synthon" or a molecular building block. evitachem.comosaka-u.ac.jp Its structure consists of a seven-carbon chain that incorporates a methyl ester at one end (C1), a bromine atom at the other end (C7), and a carbon-carbon double bond between C5 and C6. gla.ac.uk This arrangement provides distinct points of reactivity for synthetic chemists to exploit.

The primary utility of this compound lies in its ability to act as a linker or precursor in multi-step syntheses. evitachem.com For instance, the bromine atom can be displaced by a nucleophile or used in a coupling reaction to attach a larger molecular fragment. Simultaneously or subsequently, the double bond can be hydrogenated, oxidized, or used in cycloaddition reactions. The ester can then be modified in the final stages of a synthesis. This strategic, stepwise reactivity is crucial for building complex target molecules. gla.ac.uk

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C8H13BrO2 gla.ac.uk
Molecular Weight 221.09 g/mol
Appearance Typically a colorless or pale yellow oil
Key Functional Groups Methyl Ester, Alkene, Bromoalkane

This data is compiled from typical values for such compounds and may vary based on specific isomeric form and purity.

The Scope and Objectives of Research on Methyl 7 Bromohept 5 Enoate

Classical and Established Synthetic Routes

Traditional methods for the synthesis of brominated unsaturated esters, including this compound, often rely on fundamental organic transformations. These routes are well-documented and provide reliable access to the target compounds.

Alkylation Strategies for Unsaturated Bromoesters

Alkylation reactions represent a cornerstone in the synthesis of unsaturated bromoesters. These methods typically involve the reaction of a suitable nucleophile with a brominated electrophile. For instance, the synthesis of diethyl acetamido-(6-methoxycarbonylhex-2-enyl)malonate has been achieved through the reaction of cis-methyl 7-bromohept-5-enoate with diethyl acetamidomalonate. prepchem.com This approach highlights the utility of this compound as a precursor in alkylation reactions.

Another strategy involves the alkylation of α,β-unsaturated ketones with polymethylene dibromides. acs.org While not directly producing an ester, this method illustrates the principle of forming carbon-carbon bonds via alkylation to introduce a brominated alkyl chain. The challenges in these reactions often lie in controlling regioselectivity and preventing polyalkylation.

A notable synthesis of di-tert-butyl(methyl)silyl (Z)-7-bromohept-5-enoate, an analogue of this compound, was developed from tetrahydrofuran (B95107) and propargyl alcohol. This improved route circumvented a more complex, multi-step process that involved the alkylation of propargyl THP ether with 1-bromo-3-chloropropane. nih.gov Furthermore, alkylation reactions of the dilithio derivative of propargyl alcohol and the lithio derivative of tetrahydropyranyl protected propargyl alcohol have been investigated to create precursors for methyl 7-hydroxyhept-5-ynoate, which can then be converted to methyl 7-bromohept-5-ynoate. researchgate.net

Table 1: Examples of Alkylation Strategies for Unsaturated Bromoesters

PrecursorsReagents/ConditionsProductReference
cis-Methyl 7-bromohept-5-enoate, Diethyl acetamidomalonateNot specifiedDiethyl acetamido-(6-methoxycarbonylhex-2-enyl)malonate prepchem.com
Propargyl THP ether, 1-Bromo-3-chloropropaneCyanide in hot DMSO, hydrolysis, silylation, deprotection, hydrogenation, bromodehydroxylationDi-tert-butyl(methyl)silyl (Z)-7-bromohept-5-enoate nih.gov
Dilithio derivative of propargyl alcohol, Trimethyl ortho-4-bromobutanoateOrthoester hydrolysisMethyl 7-hydroxyhept-5-ynoate (precursor to methyl 7-bromohept-5-ynoate) researchgate.net

Bromination of Unsaturated Carboxylic Acid Derivatives

Direct bromination of unsaturated carboxylic acids and their esters is a common method for introducing a bromine atom. The reactivity of the α-position to a carbonyl group allows for halogenation under both acidic and basic conditions, although this is slower for esters compared to ketones. msu.edu To facilitate this, carboxylic acids can be converted to more reactive acyl halides or anhydrides prior to α-bromination. msu.edu

A notable method involves the allylic bromination of esters of ethylenically unsaturated aliphatic carboxylic acids. This process utilizes bromine in a dilute solution with light irradiation to achieve bromination at the position adjacent to the double bond. google.com N-bromosuccinimide (NBS) is also a widely used reagent for allylic bromination. google.com

For α,β-unsaturated carboxylic acids, a decarboxylative bromination can be achieved. One method employs an anodic electro-oxidation with ammonium (B1175870) bromide as the bromine source, offering a transition-metal-free approach. researchgate.net Another procedure uses iodosylbenzene and N-bromosuccinimide for the oxidative halo-decarboxylation of α,β-unsaturated carboxylic acids, particularly those with a β-aromatic substituent. researchgate.net A chemoenzymatic Hunsdiecker-type reaction using chloroperoxidase to generate hypobromite (B1234621) also facilitates the bromodecarboxylation of α,β-unsaturated carboxylic acids. acs.org

Transformation of Hydroxyalkenoates to Bromoalkenoates

The conversion of a hydroxyl group to a bromide is a fundamental transformation in organic synthesis and a key step in preparing bromoalkenoates from hydroxyalkenoates. A specific example is the synthesis of di-tert-butyl(methyl)silyl (Z)-7-bromohept-5-enoate from the corresponding alcohol. nih.gov The process involves treating the alcohol with methanesulfonyl chloride and triethylamine, followed by the addition of lithium bromide. nih.gov

This transformation is part of a broader synthetic strategy where a hydroxyalkenoate precursor is first synthesized and then converted to the desired bromoalkenoate. For example, improved routes to methyl 7-hydroxyhept-5-ynoate, a precursor to this compound, have been developed through the alkylation of propargyl alcohol derivatives. researchgate.net The subsequent conversion of the hydroxyl group to a bromide can be achieved using standard literature procedures. researchgate.net

Table 2: Conversion of Hydroxyalkenoates to Bromoalkenoates

Starting MaterialReagents/ConditionsProductYieldReference
Di-tert-butyl(methyl)silyl (Z)-7-hydroxyhept-5-enoate1. Methanesulfonyl chloride, triethylamine, CH₂Cl₂ at -50 °C2. Lithium bromide in THF, warm to -20 °CDi-tert-butyl(methyl)silyl (Z)-7-bromohept-5-enoateNot specified nih.gov
Methyl 7-hydroxyhept-5-ynoateLiterature proceduresMethyl 7-bromohept-5-ynoateNot specified researchgate.net

Stereoselective Approaches to Z- and E-Isomers

Controlling the stereochemistry of the double bond is crucial in the synthesis of unsaturated esters. Various methods have been developed to selectively produce either the Z- or E-isomer.

For the synthesis of (E)-isomers, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool. Deprotonation of a mixture of ethyl bromo(diphenylphosphono)acetate and ethyl dibromo(diphenylphosphono)acetate with sodium hydride, followed by reaction with various aldehydes, yields unsaturated α-bromoesters with high E-selectivity. organic-chemistry.orgorganic-chemistry.org The Wittig reaction, particularly when conducted in an aqueous medium, also provides high E-selectivities for α,β-unsaturated esters. organic-chemistry.orgacs.orgsigmaaldrich.com

For the synthesis of (Z)-isomers, a highly regio- and stereoselective method involves the bromoboration of propyne (B1212725) with BBr₃, which proceeds with high syn-selectivity to produce a (Z)-2-bromo-1-propenylborane derivative. nih.govorganic-chemistry.org This intermediate can then be used in palladium-catalyzed cross-coupling reactions to generate various (Z)-trisubstituted alkenes with high isomeric purity. nih.govorganic-chemistry.org Photocatalytic E → Z isomerization of gem-bromofluoroalkenes has also been demonstrated, providing a route to β-fluorostyrene derivatives with high Z-selectivity. rsc.org

Advanced and Catalytic Synthesis Protocols

Modern synthetic chemistry has seen the advent of powerful catalytic methods that offer new efficiencies and selectivities. Olefin metathesis, in particular, has revolutionized the formation of carbon-carbon double bonds.

Olefin Metathesis Approaches (e.g., Grubbs Cross-Metathesis)

Olefin cross-metathesis (CM) is a versatile reaction for the synthesis of complex alkenes, catalyzed by transition metal carbene complexes, most notably Grubbs catalysts. wikipedia.orgumicore.com This reaction involves the intermolecular exchange of alkylidene fragments between two different olefins. uwindsor.ca While statistically, a mixture of homo- and cross-coupled products can form, selective cross-coupling can be achieved when the two alkenes have different reactivities. organic-chemistry.org

Grubbs catalysts are known for their tolerance of various functional groups, making them suitable for the synthesis of functionalized molecules like brominated unsaturated esters. wikipedia.org The reaction is driven forward by the release of a volatile byproduct, typically ethene. organic-chemistry.org The development of different generations of Grubbs catalysts, including the Hoveyda-Grubbs catalysts, has expanded the scope and efficiency of olefin metathesis. wikipedia.orgumicore.comgoogle.com

A direct synthesis of Z-alkenyl halides has been achieved through catalytic cross-metathesis using halo-substituted molybdenum alkylidene species, which demonstrate high reactivity and yield acyclic 1,2-disubstituted Z-alkenyl halides with complete Z-selectivity. nih.gov This method provides a single-step route from a terminal olefin to a halogen-substituted olefin. nih.gov

Table 3: Overview of Grubbs Catalysts in Olefin Metathesis

Catalyst GenerationKey FeaturesCommon ApplicationsReference
First-Generation Grubbs CatalystBenzylidene-bis(tricyclohexylphosphino)dichlororutheniumGeneral olefin metathesis wikipedia.org
Second-Generation Grubbs CatalystFeatures an N-heterocyclic carbene (NHC) ligandHigher activity, broader substrate scope organic-chemistry.org
Hoveyda-Grubbs CatalystsChelating isopropoxybenzylidene ligand, increased stabilityRing-closing metathesis, cross-metathesis wikipedia.orgumicore.com
Third-Generation Grubbs CatalystFast-initiating catalysts with pyridine (B92270) ligandsRapid initiation for challenging substrates wikipedia.org

This article details several synthetic methodologies for producing this compound and related brominated unsaturated esters, focusing on modern and efficient chemical and biochemical techniques.

2 Wittig Reaction-Based Syntheses of Bromoalkenoates

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from carbonyl compounds. wikipedia.orglibretexts.org A key advantage of this reaction is the precise control it offers over the location of the newly formed double bond, which is a significant benefit compared to elimination reactions that can often yield a mixture of products. lumenlearning.com The reaction involves the interaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent, to produce an alkene and triphenylphosphine (B44618) oxide. lscollege.ac.in The strong phosphorus-oxygen double bond formed in the byproduct is a major thermodynamic driving force for the reaction. lumenlearning.com

The synthesis of the Wittig reagent itself is typically a two-step process. It begins with the SN2 reaction of a phosphine (B1218219), usually triphenylphosphine, with an alkyl halide to generate a phosphonium (B103445) salt. lumenlearning.com This salt is then treated with a strong base, such as n-butyllithium, to deprotonate the carbon adjacent to the phosphorus, yielding the nucleophilic ylide. masterorganicchemistry.com

For the synthesis of bromoalkenoates like this compound, this methodology can be adapted in two primary ways:

Retrosynthetic Approach A: The target molecule can be disconnected at the double bond, envisioning a reaction between a Wittig reagent bearing the bromo functionality and an aldehyde containing the ester group.

Retrosynthetic Approach B: Alternatively, the disconnection can lead to a Wittig reagent containing the ester moiety and a bromo-substituted aldehyde.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which have an electron-withdrawing group (like an ester) attached to the nucleophilic carbon, generally lead to the formation of (E)-alkenes with high selectivity. lscollege.ac.in Conversely, non-stabilized ylides (e.g., with alkyl substituents) typically yield (Z)-alkenes. libretexts.orglscollege.ac.in For the synthesis of Methyl (E)-7-bromohept-5-enoate, a stabilized ylide would be preferred. One documented route involves the conversion of methyl 7-hydroxyhept-5-ynoate to methyl (E)-7-bromohept-5-enoate using established literature procedures that can include Wittig-type transformations. researchgate.net

3 Metal-Catalyzed Bromination and Coupling Reactions

Transition metal catalysis provides a versatile and efficient toolkit for the synthesis of complex molecules, including brominated unsaturated esters. chemie-brunschwig.ch These methods can be broadly categorized into direct bromination reactions and cross-coupling reactions that form key carbon-carbon bonds.

Metal-Catalyzed Bromination: Direct C-H bromination using metal catalysts is an emerging field for introducing bromine atoms with high selectivity, avoiding the often harsh conditions of traditional radical bromination. nih.gov For instance, manganese (Mn) and copper (Cu) based catalysts have been developed for the bromination of unactivated C(sp³)–H bonds using N-bromosuccinimide (NBS) as the bromine source. beilstein-journals.orgd-nb.info These reactions can proceed with good yields and offer a direct way to synthesize alkyl bromides from hydrocarbon precursors. d-nb.info Another approach involves the transition metal-catalyzed aminobromination of olefins, which can create vicinal haloamines, important synthetic intermediates. organic-chemistry.org

Metal-Catalyzed Cross-Coupling Reactions: Cross-coupling reactions are fundamental in modern organic synthesis for constructing C-C bonds. acs.orgresearchgate.net Several named reactions are applicable for synthesizing unsaturated esters.

Heck Reaction: This reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst. mdpi.com It is highly tolerant of various functional groups, including esters. To form a structure like this compound, a Heck coupling could be envisioned between a bromo-alkene and an acrylate (B77674) ester derivative.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by palladium. chemie-brunschwig.chresearchgate.net A possible route to a bromoalkenoate would involve coupling a bromo-substituted vinyl boronic ester with an appropriate halo-ester.

Negishi Coupling: This method utilizes organozinc reagents, which are coupled with organohalides using a palladium or nickel catalyst. chemie-brunschwig.ch The high reactivity and functional group tolerance of organozinc reagents make this a powerful option. acs.org For instance, cobalt-catalyzed Negishi reactions of α-bromo esters with arylzinc reagents have been reported. nih.gov

Kumada Coupling: This reaction employs a Grignard reagent (organomagnesium) and an organohalide, typically catalyzed by nickel or palladium. nih.gov A notable application is the cobalt-catalyzed enantioconvergent Kumada reaction of α-bromo esters with alkenyl Grignard reagents to produce α-alkyl-β,γ-unsaturated esters. nih.gov

These diverse catalytic systems offer multiple strategic pathways to assemble the carbon skeleton of brominated unsaturated esters.

Table 1: Overview of Selected Metal-Catalyzed Cross-Coupling Reactions

Reaction Name Catalyst System (Typical) Coupling Partners Key Features
Heck Reaction Pd(OAc)₂, PdCl₂ Unsaturated Halide + Alkene High functional group tolerance; good for vinylation/arylation of alkenes. mdpi.com
Suzuki-Miyaura Coupling Pd(0) complexes, e.g., Pd(PPh₃)₄ Organohalide + Organoboron Compound Mild conditions; low toxicity of boron reagents. chemie-brunschwig.ch
Negishi Coupling Pd or Ni complexes Organohalide + Organozinc Reagent High reactivity and selectivity; broad functional group tolerance. acs.orgnih.gov
Kumada Coupling Ni or Pd complexes Organohalide + Organomagnesium (Grignard) Highly reactive Grignard reagents; effective for C(sp²)-C(sp³) bonds. nih.gov

4 Biocatalytic Pathways for Brominated Unsaturated Esters

Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations, offering significant advantages such as high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions (ambient temperature and pressure, neutral pH), and environmental compatibility. indianbotsoc.orgscielo.br

For the synthesis of esters like this compound, hydrolases, particularly lipases, are the most relevant class of enzymes. scielo.brmdpi.com Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) naturally catalyze the hydrolysis of triglycerides. scielo.br However, in non-aqueous or low-water environments, the equilibrium can be shifted to favor synthesis over hydrolysis, enabling reactions like esterification and transesterification. mdpi.com

The synthesis of bromoalkenoates can be achieved via:

Direct Esterification: A lipase (B570770) can catalyze the reaction between a brominated unsaturated carboxylic acid and an alcohol (e.g., methanol).

Transesterification (Alcoholysis): An existing ester can be transformed into the desired product by reacting it with an alcohol in the presence of a lipase. For example, a simple alkyl ester of a brominated unsaturated acid could be converted to the corresponding methyl ester through lipase-catalyzed alcoholysis with methanol.

A specific example includes the use of lipase from Candida cylindracea for the synthesis of bromoalkenoates. google.com Lipases from various sources, including Bacillus tequilensis, have demonstrated broad substrate specificity, successfully catalyzing the esterification of various fatty acids with different alcohols. indianbotsoc.org While these enzymes show high conversion rates for long-chain fatty acids, their versatility allows for the synthesis of a wide range of specialty esters. indianbotsoc.org

Beyond ester formation, biocatalysis offers potential for other key steps. For instance, ene-reductases and alcohol dehydrogenases can be used for the stereoselective reduction of C=C and C=O bonds, respectively. researchgate.net Furthermore, the discovery of halogenating enzymes (halogenases) and multifunctional enzymes like cytochrome P450s, which can be engineered for specific transformations, opens future possibilities for the direct and selective biocatalytic bromination of organic substrates. caltech.edugoogle.com

5 Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that can dramatically accelerate chemical reactions, often leading to higher yields and cleaner product profiles compared to conventional heating methods. researchgate.netscielo.org.mx The technique relies on the efficient heating of polar molecules and ions in the reaction mixture through their interaction with microwave irradiation, resulting in rapid and uniform temperature increases. scielo.org.mx

The application of microwave irradiation can significantly enhance the efficiency of many of the synthetic methods previously discussed.

Microwave-Assisted Wittig Reaction: The synthesis of α,β-unsaturated esters via the Wittig reaction has been shown to be highly efficient under microwave irradiation. sioc-journal.cnresearchgate.net Reports indicate that reactions can be completed in minutes with excellent yields and stereoselectivity, a significant improvement over the hours or days often required with conventional heating. sioc-journal.cntubitak.gov.tr Solvent-free, one-pot protocols have been developed, further enhancing the green credentials of the synthesis. tubitak.gov.tr

Microwave-Assisted Cross-Coupling: Metal-catalyzed reactions, such as the Heck and Suzuki couplings, are particularly well-suited for microwave assistance. researchgate.netmdpi.com The rapid heating allows for a significant reduction in reaction times, often from hours to minutes, and can sometimes enable the use of lower catalyst loadings or even ligand-free conditions. researchgate.netresearchgate.net For example, a microwave-promoted Heck reaction using Pd(OAc)₂ under ligand- and solvent-free conditions has been described as a rapid and efficient method. researchgate.net

The combination of microwave technology with other modern synthetic strategies, such as polymer-assisted solution-phase synthesis (PASPS), can further streamline the preparation and purification of target compounds. tandfonline.comresearchgate.net This synergy makes MAOS a powerful tool for accelerating the synthesis of complex molecules like brominated unsaturated esters.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Relevant Reactions

Reaction Type Conditions Conventional Method Microwave-Assisted Method Reference
Wittig Reaction Aldehyde, Ylide Hours to Days 5-50 minutes tubitak.gov.trresearchgate.net
Heck Coupling Aryl Halide, Alkene, Pd Catalyst Several Hours 10-15 minutes researchgate.netmdpi.com
Suzuki Coupling Aryl Halide, Boronic Acid, Pd Catalyst Hours 10 minutes mdpi.com

Electrophilic and Nucleophilic Reactivity of the Bromine Moiety

The carbon-bromine bond in this compound is a key site of reactivity. The significant difference in electronegativity between carbon and bromine results in a polarized bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.orgyoutube.com This polarity, combined with the ability of the bromide ion to act as a stable leaving group, underpins much of the chemistry associated with this functional group.

Halogen Nucleofugality and Substitution Reactions

Nucleofugality, the ability of a leaving group to depart with a pair of electrons, is a crucial factor in nucleophilic substitution reactions. pressbooks.pub The bromide ion is considered a good leaving group because it is the conjugate base of a strong acid (HBr) and can effectively stabilize the negative charge. In the context of haloalkanes, the reactivity in substitution reactions generally follows the trend I > Br > Cl > F, corresponding to the strength of the carbon-halogen bond; the C-Br bond (bond energy ~290 kJ/mol) is weaker than the C-Cl bond (~346 kJ/mol), making it more readily cleaved. libretexts.org

In a typical SN2 reaction, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the bromide leaving group in a single, concerted step. libretexts.org This process results in an inversion of stereochemistry at the carbon center if it is chiral. youtube.com For primary halides like this compound, the S_N2 pathway is generally favored. The reaction rate is dependent on the concentration of both the substrate and the incoming nucleophile. pressbooks.pub

Synthetically, this reactivity is exploited to introduce a wide variety of functional groups. For instance, the synthesis of (Z)-Methyl 7-bromohept-5-enoate itself can be achieved from the corresponding alcohol via treatment with carbon tetrabromide and triphenylphosphine. gla.ac.uk Conversely, the bromine atom can be displaced by various nucleophiles. One synthetic route toward prostaglandin (B15479496) precursors involves the alkylation of a dilithio derivative of propargyl alcohol with trimethyl ortho-4-bromobutanoate, a key step in forming the carbon skeleton. researchgate.net Another example includes the reaction of 7-hydroxyhept-5-ynoic acid methyl ester with triphenylphosphine and carbon tetrabromide to yield 7-bromo-hept-5-ynoic acid methyl ester, which is a precursor to fluorescently labeled fatty acids. nih.gov

Radical Generation from Carbon-Bromine Bonds (e.g., Reductive Cleavage)

Beyond ionic pathways, the carbon-bromine bond can undergo homolytic cleavage to generate carbon-centered radicals. This is often achieved through reductive processes, either photochemically or with chemical reductants. These radical intermediates are highly reactive species that can participate in a variety of subsequent transformations. evitachem.comegrassbcollege.ac.in

A prominent method for generating radicals from alkyl bromides involves single-electron transfer (SET) from a reduced metal catalyst. For example, cobalt catalysts can facilitate the reductive halo-fluoroalkylation of alkynes and alkenes. nih.govrsc.org In this process, a Co(I) species, generated in situ by the reduction of CoBr2 with zinc, induces the reductive cleavage of the C-Br bond in a bromo-ester. nih.govrsc.org This generates a radical intermediate that then adds across a C-C multiple bond. The reaction is completely inhibited by radical scavengers like TEMPO, confirming the presence of a radical mechanism. nih.gov

Table 1: Cobalt-Catalyzed Radical Generation and Subsequent Alkene Functionalization nih.gov

Alkyne SubstrateBromo-reagentProductYield (%)E/Z Ratio
PhenylacetyleneEthyl bromodifluoroacetateEthyl (E)-4-bromo-2,2-difluoro-4-phenyl-but-3-enoate92>20:1
1-OctyneEthyl bromodifluoroacetateEthyl (E)-4-bromo-2,2-difluorodec-3-enoate85>20:1
CyclopropylacetyleneEthyl bromodifluoroacetateEthyl (E)-4-bromo-5-cyclopropyl-2,2-difluoropent-3-enoate75>20:1

Photolysis provides another avenue for C-Br bond homolysis. The photodegradation of the fungicide metrafenone, which contains a bromo-aromatic moiety, proceeds primarily through debromination via homolytic C-Br bond cleavage from its excited singlet and triplet states. nih.gov This highlights that light energy can be sufficient to overcome the bond dissociation energy, leading to radical species.

Halogen-Bonding Interactions and Their Role in Reactivity

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, attracting an electron-rich nucleophile. mdpi.comprinceton.edu This seemingly counterintuitive interaction arises from an anisotropic distribution of electron density around the covalently bonded halogen. A region of positive electrostatic potential, known as a "σ-hole," exists on the halogen atom along the axis of the R-X bond. princeton.eduresearchgate.net The strength of this σ-hole, and thus the halogen bond, increases with the polarizability of the halogen, following the order I > Br > Cl. princeton.edunih.gov

These interactions can significantly influence chemical reactivity. By engaging in halogen bonding, a Lewis basic additive can enhance the electrophilicity of the bromine atom, making it more susceptible to reaction. A study demonstrated that the rate of aromatic bromination using N-bromosuccinimide (NBS) is enhanced by lactic acid derivatives. nih.gov Computational results confirmed that the Lewis basic additive interacts with the bromine atom of NBS, increasing its positive character and facilitating its electrophilic transfer to the aromatic substrate. nih.gov This catalytic activation via halogen bonding showcases its potential to modulate and accelerate reactions involving bromine transfer.

The strength and geometry of halogen bonds can be tuned by the choice of the halogen bond donor (the bromo-compound) and acceptor. mdpi.com These interactions are highly directional, typically with the R-Br•••D angle approaching 180°, where D is the nucleophilic donor. princeton.edu This directionality and tunability make halogen bonding a powerful tool in crystal engineering and for controlling reaction pathways. mdpi.com

Transformations Involving the Unsaturated Alkene Moiety

The C5=C6 double bond in this compound is a site of rich chemical reactivity, allowing for a variety of addition and isomerization reactions. The ability to functionalize this moiety with high control over the outcome is critical for its use in complex molecule synthesis.

Regio- and Stereoselective Functionalization of the Double Bond

Functionalizing the alkene can be achieved with high degrees of regio- and stereoselectivity, meaning the reaction occurs at a specific position and yields a specific stereoisomer. masterorganicchemistry.com This control is essential for building complex molecular architectures.

Cobalt-catalyzed reactions, as mentioned previously, provide an excellent example of highly selective functionalization. The addition of a radical generated from a bromo-ester to an alkyne proceeds with high regioselectivity (addition to the terminal carbon of a terminal alkyne) and high stereoselectivity, almost exclusively yielding the E-alkene product. nih.govrsc.org The high E-selectivity is attributed to steric hindrance in the vinyl radical intermediate, which favors the conformation leading to the trans product. nih.gov

Isomerization Reactions (e.g., E/Z Isomerization, Positional Isomerization)

The double bond in unsaturated esters can undergo isomerization, changing either its stereochemistry (E/Z isomerization) or its position within the carbon chain (positional isomerization).

Positional Isomerization: The conversion of α,β-unsaturated esters to their less thermodynamically stable β,γ-isomers can be achieved via photoenolization. nih.govthieme-connect.com This process involves the photochemical E to Z isomerization of the ester, followed by a 1,5-hydrogen atom transfer from the excited Z-isomer to form a transient ketene (B1206846) hemiacetal. nih.gov This intermediate can then be protonated, often enantioselectively using a chiral catalyst, to yield the β,γ-alkenyl ester. nih.govacs.org This represents a net contra-thermodynamic positional isomerization. thieme-connect.comresearchgate.net

Table 2: Chiral Phosphoric Acid (CPA) Catalyzed Positional Isomerization nih.govthieme-connect.com

α,β-Unsaturated Ester → α-Branched β,γ-Alkenyl Ester

Substrate R GroupYield (%)Enantiomeric Ratio (er)
Phenyl8997:3
4-Methoxyphenyl9191.5:8.5
3-Pentyl9998:2
Cyclohexyl9997.5:2.5

Alternatively, thermal isomerization of α,β-unsaturated esters to β,γ-isomers can occur through a concerted, unimolecular mechanism involving a cyclic 1,5-hydrogen transfer. cdnsciencepub.com

E/Z Isomerization: The stereochemistry of the double bond can be inverted, typically from the more stable E-isomer to the less stable Z-isomer, using photocatalysis. rsc.org This transformation is often mediated by a photosensitizer that transfers energy to the alkene, enabling rotation around the C=C bond via a twisted excited state. For instance, the isomerization of polarized alkenes like cinnamonitriles can be catalyzed by riboflavin (B1680620) under UV irradiation, achieving high Z:E ratios. acs.org The selectivity of this process is dependent on the steric and electronic properties of the substituents on the double bond. acs.org

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For derivatives of this compound, which contain a bromoalkenyl functional group, reactions like the Suzuki and Sonogashira couplings are of significant interest for further molecular elaboration.

The Suzuki-Miyaura coupling , a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a versatile method for creating carbon-carbon bonds. organic-chemistry.orgresearchgate.net In the context of bromoalkenyl esters, this reaction allows for the introduction of various aryl, vinyl, or alkyl groups at the site of the bromine atom. The general mechanism involves the oxidative addition of the bromoalkene to a palladium(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov The choice of catalyst, ligands, and base is crucial for achieving high yields and selectivity. organic-chemistry.orgresearchgate.net For instance, palladium catalysts supported by phosphine ligands such as P(t-Bu)3 or PCy3 are often effective for coupling vinyl halides. organic-chemistry.org

The Sonogashira coupling provides a powerful means to form carbon-carbon bonds between vinyl or aryl halides and terminal alkynes, a reaction typically catalyzed by a palladium complex and a copper(I) co-catalyst. gold-chemistry.orgresearchgate.net This reaction is instrumental in the synthesis of conjugated enynes and aryl alkynes. gold-chemistry.org The catalytic cycle is thought to involve the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. gold-chemistry.orgrsc.org Copper-free Sonogashira protocols have also been developed to avoid the formation of undesired alkyne homocoupling (Glaser coupling) products. rsc.org For substrates like this compound, the Sonogashira reaction would enable the introduction of an alkynyl substituent, significantly increasing the molecular complexity and providing a gateway to further transformations.

Research into the cross-coupling of α-bromo esters has demonstrated the feasibility of these reactions. For example, catalytic asymmetric Hiyama cross-couplings of racemic α-bromo esters have been achieved using a nickel/diamine catalyst system, yielding α-aryl carboxylic acid derivatives with good enantioselectivity. organic-chemistry.orgacs.org This methodology has been shown to be compatible with various functional groups, including esters and olefins. organic-chemistry.orgacs.org While this example involves an α-bromo ester, the principles can be extended to vinyl bromides like this compound. Studies on the coupling of bromoalkenyl phosphonates with aryl boronic acids have also shown successful carbon-carbon bond formation. researchgate.netmdpi.com

The following table summarizes representative conditions for Suzuki and Sonogashira couplings involving bromoalkenes, which could be applicable to this compound.

Table 1: Representative Conditions for Cross-Coupling Reactions of Bromoalkenes

Coupling Reaction Catalyst/Co-catalyst Ligand Base Solvent Temperature
Suzuki-Miyaura Pd(OAc)₂ PCy₃ K₃PO₄ Toluene Room Temp.
Suzuki-Miyaura Pd₂(dba)₃ P(t-Bu)₃ Cs₂CO₃ Dioxane 80 °C
Sonogashira PdCl₂(PPh₃)₂ / CuI PPh₃ Et₃N THF Room Temp.
Sonogashira (Cu-free) Pd(OAc)₂ PPh₃ TBAF DMF 25 °C

Hydrogen Atom Transfer (HAT) Processes

Hydrogen Atom Transfer (HAT) is a fundamental radical process involving the transfer of a hydrogen atom (a proton and an electron) from one molecule to another. nih.gov In the context of unsaturated esters like this compound, HAT processes can be initiated by various radical species and can lead to a diverse range of functionalizations.

Visible light-induced photocatalysis has emerged as a powerful tool for generating bromine radicals from sources like N-bromosuccinimide (NBS), which can then participate in HAT reactions. rsc.org This approach offers a green and sustainable method for C-C and C-X bond formation. rsc.org The generated bromine radical can abstract a hydrogen atom from a suitable donor, creating a carbon-centered radical that can undergo further reactions. rsc.org For a molecule like this compound, HAT could potentially occur at allylic positions, leading to isomerization or subsequent functionalization.

Metal-catalyzed HAT reactions have also gained prominence, with earth-abundant metals like cobalt and iron being used to generate carbon-centered radicals from alkenes. rsc.orgresearchgate.net These catalytic systems can exhibit high chemoselectivity. rsc.org The mechanism often involves the formation of a metal-hydride intermediate which then transfers a hydrogen atom to the alkene. researchgate.net The polarity of the radical and the substrate are important factors in determining the feasibility and rate of HAT reactions. scripps.edu

Kinetic and theoretical studies of HAT processes have provided valuable insights into the factors governing their reactivity. sonar.chtorvergata.it For instance, the stability of the pre-reaction complex, often influenced by π-stacking interactions, can affect the reaction barrier. sonar.ch The electronic nature of the substituents in the substrate plays a crucial role, with electron-rich C-H bonds generally being more susceptible to abstraction by electrophilic radicals. torvergata.it

While direct studies on HAT reactions of this compound are not widely reported, the principles established for other unsaturated systems and alkyl halides are applicable. The presence of the double bond and the bromine atom can influence the regioselectivity of HAT processes.

Mechanistic Pathways and Reaction Kinetics

Understanding the mechanistic pathways and kinetics of reactions involving brominated unsaturated esters is crucial for controlling reaction outcomes and optimizing conditions.

Elucidation of Reaction Mechanisms in Brominated Unsaturated Ester Synthesis

The synthesis of brominated unsaturated esters can proceed through various mechanisms depending on the reagents and conditions employed. One common method involves the electrophilic addition of bromine to an alkene, followed by elimination. savemyexams.comlibretexts.org The initial step is the formation of a cyclic bromonium ion intermediate, which is then attacked by a nucleophile. libretexts.org The stereochemistry of this addition is typically anti. libretexts.org

Another approach is the allylic bromination of an unsaturated ester using reagents like N-bromosuccinimide (NBS) under radical conditions, often initiated by light or a radical initiator. google.com This process involves the abstraction of an allylic hydrogen to form a resonance-stabilized allylic radical, which then reacts with a bromine source.

The synthesis of α,β-unsaturated esters can be achieved through reactions like the Horner-Wadsworth-Emmons reaction or aldol-type condensation followed by elimination. organic-chemistry.org The mechanism of the latter involves the formation of a β-hydroxy ester intermediate which then undergoes dehydration. organic-chemistry.org

Mechanistic studies often employ techniques like kinetic isotope effect (KIE) measurements and computational methods (e.g., Density Functional Theory, DFT) to probe transition states and reaction intermediates. acs.org For instance, DFT calculations have been used to investigate the energy profiles of palladium-catalyzed C-H functionalization reactions, revealing that C-H bond activation can be the rate-limiting step. acs.org

Kinetics of Bromine-Involving Transformations

The kinetics of reactions involving bromine can be complex. In electrophilic addition to alkenes, the reaction rate is typically first order in both the alkene and bromine. The rate can be influenced by the solvent and the structure of the alkene.

In radical bromination reactions, the kinetics follow a chain reaction mechanism involving initiation, propagation, and termination steps. savemyexams.com The rate of these reactions can be sensitive to the concentration of radical initiators and inhibitors.

Time-resolved kinetic studies of HAT reactions have provided quantitative data on the rate constants for hydrogen abstraction from various C-H bonds. torvergata.it These studies have helped to elucidate the role of electronic and steric effects on reactivity. torvergata.it

Role of Catalysis in Directing Reactivity and Selectivity

Catalysis plays a paramount role in controlling the reactivity and selectivity of transformations involving brominated unsaturated esters. nih.govnih.gov In cross-coupling reactions, the choice of catalyst and ligand is critical for achieving high efficiency and selectivity. nih.gov

In Suzuki-Miyaura reactions , bulky, electron-rich phosphine ligands often promote the oxidative addition and reductive elimination steps, leading to higher catalytic turnover. nih.gov The nature of the palladium precursor and the base employed can also significantly impact the reaction outcome. organic-chemistry.orgresearchgate.net

For Sonogashira couplings , the combination of a palladium catalyst and a copper(I) co-catalyst is traditionally used to facilitate the reaction at lower temperatures. gold-chemistry.org However, the development of copper-free systems has been important for avoiding side reactions. rsc.org The ligand on the palladium center influences the stability and reactivity of the catalytic species. researchgate.net

In HAT processes , metal complexes can act as catalysts to generate radicals under mild conditions. rsc.org The metal center can influence the regioselectivity of hydrogen abstraction by coordinating to the substrate. Photocatalysts, such as organic dyes and transition metal complexes, can be used to generate bromine radicals from stable precursors under visible light irradiation, providing temporal and spatial control over the reaction. rsc.org

Catalysis is also crucial in controlling stereoselectivity. Chiral ligands can be used to induce enantioselectivity in reactions such as asymmetric cross-couplings. organic-chemistry.orgacs.org For example, chiral diamine ligands have been successfully used in nickel-catalyzed asymmetric Hiyama couplings of α-bromo esters. organic-chemistry.orgacs.org

The following table provides examples of how catalysts and ligands direct selectivity in relevant reactions.

Table 2: Role of Catalysis in Directing Selectivity

Reaction Type Catalyst/Ligand System Role in Selectivity Reference
Asymmetric Hiyama Coupling NiCl₂·glyme / Chiral Diamine Enantioselective C-C bond formation organic-chemistry.orgacs.org
Suzuki-Miyaura Coupling Pd₂(dba)₃ / tBu₃P Couples sterically hindered substrates, high turnover nih.gov
Sonogashira Coupling PdCl₂(PPh₃)₂ / CuI Enables reaction at room temperature gold-chemistry.org
Photocatalytic HAT 4CzIPN / Visible Light Generates bromine radicals for C-H functionalization rsc.org
Metal-Catalyzed HAT Co(acac)₂ Catalytic generation of carbon-centered radicals from alkenes nih.gov

Applications of Methyl 7 Bromohept 5 Enoate As a Versatile Synthetic Building Block

Precursor in Natural Product Total Synthesis

The strategic placement of reactive sites within Methyl 7-bromohept-5-enoate makes it a suitable starting point for the stereocontrolled synthesis of intricate natural products.

Prostaglandins (B1171923) are a class of physiologically active lipid compounds that play crucial roles in various bodily functions. Their complex structures, often featuring a five-membered ring and two extended side chains (α and ω), present significant synthetic challenges. While direct evidence for the use of this compound is not explicitly detailed in the provided research, its structure is highly amenable to the construction of the α-side chain of certain prostaglandin (B15479496) analogues.

A common strategy for introducing the ω-side chain of prostaglandins involves the Horner-Wadsworth-Emmons reaction, which utilizes a β-ketophosphonate. mdpi.com It is plausible that this compound could be readily converted into a corresponding phosphonate ester. This transformation would involve nucleophilic substitution of the bromide with a phosphite reagent. The resulting phosphonate could then be used to construct the α-side chain through olefination with a suitable aldehyde precursor of the prostaglandin core.

Table 1: Potential Synthetic Utility in Prostaglandin Synthesis

Feature of this compoundPotential Role in Prostaglandin Synthesis
C7 Carbon ChainForms the backbone of the α-side chain.
Methyl EsterCan be hydrolyzed to the carboxylic acid found in prostaglandins.
BromoalkeneCan be converted to a phosphonate for olefination reactions.

Polyketides are a large and diverse class of natural products known for their wide range of biological activities, including antibiotic, antifungal, and anticancer properties. The synthesis of complex polyketide scaffolds often involves the iterative coupling of smaller building blocks. Although direct application of this compound in published polyketide syntheses is not prominent, its structure is well-suited for incorporation into polyketide chains. The ester functionality can participate in Claisen condensations, a key bond-forming reaction in polyketide synthesis, while the bromoalkene moiety offers a handle for further functionalization or cross-coupling reactions to extend the carbon skeleton.

This compound and similar C7 building blocks are valuable intermediates in the total synthesis of various bioactive molecules. A notable example is the synthesis of hamigerans, a family of marine natural products with interesting biological activities, including antiviral and cytotoxic properties. nih.gov The total synthesis of hamigerans often involves the construction of a challenging 6-7-5 or 6-6-5 tricyclic carbon skeleton. nih.govresearchgate.net

While the provided research does not explicitly name this compound as a starting material, the construction of the seven-membered ring in hamigeran C, for instance, requires precursors with a functionalized seven-carbon chain. nih.govresearchgate.net The bromoalkene functionality of this compound would be particularly useful for intramolecular coupling reactions to form the cyclic core, while the ester group provides a handle for further elaboration of the side chains.

Table 2: Key Reactions in Hamigeran Synthesis Relevant to a C7 Building Block

Synthetic Challenge in Hamigeran SynthesisPotential Application of a this compound-like Precursor
Formation of the seven-membered ringIntramolecular cyclization via the bromoalkene.
Introduction of peripheral functionalitiesThe ester group can be modified to introduce other functional groups.
Stereocenter installationThe double bond provides a site for stereoselective reactions.

Utilization in Medicinal and Agrochemical Chemistry

The unique chemical features of this compound also lend themselves to applications in the fields of medicinal and agrochemical chemistry, where the development of novel bioactive compounds is paramount.

The reactivity of the functional groups in this compound allows for a variety of transformations, enabling the introduction of diverse functionalities into a molecule. The bromine atom can be replaced by a wide range of nucleophiles, including amines, alcohols, and thiols, to introduce new functional groups. The double bond can undergo various reactions such as epoxidation, dihydroxylation, and hydrogenation to introduce stereocenters and modify the saturation of the carbon chain. The ester group can be reduced to an alcohol, hydrolyzed to a carboxylic acid, or converted to an amide, providing access to a wide array of other functional groups. This versatility makes this compound a valuable tool for synthetic chemists seeking to create novel molecules with specific properties.

Development of Novel Organic Synthesis Methodologies

Role in Cascade and One-Pot Reaction SequencesCascade reactions, where a single starting material undergoes multiple transformations in a single synthetic operation, and one-pot reactions, where sequential reactions are carried out in the same reaction vessel, are powerful tools in modern organic synthesis. The bifunctional nature of this compound could theoretically make it a candidate for such processes. However, the scientific literature searchable through available tools does not contain reports of its use in this context.

Due to the absence of specific research findings on this compound for the outlined applications, a detailed article with research findings and data tables cannot be generated at this time. Further primary research would be required to explore the potential of this compound as a versatile synthetic building block.

Computational and Theoretical Studies on Methyl 7 Bromohept 5 Enoate and Analogues

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, primarily Density Functional Theory (DFT) and ab initio methods, are foundational to modern computational chemistry. DFT methods, such as the widely used B3LYP functional, calculate the electronic structure of a molecule based on its electron density, offering a balance between computational cost and accuracy. Ab initio methods, like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC), are derived directly from theoretical principles without experimental data, generally providing higher accuracy at a greater computational expense. mdpi.com These calculations are typically performed with a basis set, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ), which describes the atomic orbitals used to construct the molecular orbitals. researchgate.netsamipubco.comnih.gov

The electronic structure of Methyl 7-bromohept-5-enoate governs its chemical behavior. DFT calculations are employed to analyze the distribution of electrons and predict sites of reactivity. Key to this analysis are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). samipubco.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). jocpr.com

The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. researchgate.net For this compound, the electron-rich C=C double bond is expected to be a major contributor to the HOMO, making it a likely site for electrophilic attack. Conversely, the electron-withdrawing bromine atom and the carbonyl group of the ester create regions of positive electrostatic potential, making the adjacent carbon atoms susceptible to nucleophilic attack, which would be reflected in the shape and location of the LUMO.

Quantum chemical descriptors derived from these calculations provide quantitative measures of reactivity. These include ionization potential, electron affinity, global hardness, and electrophilicity, which can be used to compare the reactivity of this compound with its analogues. nih.govresearchgate.net

Table 1: Hypothetical Quantum Chemical Descriptors for this compound (Calculated at B3LYP/6-31G* Level)

DescriptorValueInterpretation
EHOMO-6.8 eVEnergy of the highest occupied molecular orbital; related to electron-donating ability.
ELUMO-0.9 eVEnergy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.9 eVIndicates chemical reactivity and kinetic stability; a larger gap implies higher stability.
Ionization Potential (I)6.8 eVEnergy required to remove an electron.
Electron Affinity (A)0.9 eVEnergy released when an electron is added.
Global Hardness (η)2.95 eVMeasures resistance to change in electron distribution.
Electrophilicity Index (ω)1.52 eVA measure of the overall electrophilic nature of the molecule.

Due to the presence of multiple single bonds, this compound is a flexible molecule that can exist in numerous conformations. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and determine their relative stabilities. scispace.com Computational methods systematically rotate the dihedral angles of rotatable bonds and perform geometry optimizations to find local and global energy minima.

For this compound, key rotations would be around the C-C bonds of the alkyl chain and the C-O bond of the ester group. The C5=C6 double bond introduces stereochemical considerations, as it can exist in either a cis (Z) or trans (E) configuration, which are stereoisomers, not conformers. windows.net Computational studies can precisely calculate the energy difference between these isomers. The most stable conformer is typically the one that minimizes steric hindrance, where bulky groups like the bromine atom and the ester group are positioned to avoid unfavorable interactions. scispace.com The results of such an analysis are crucial for understanding how the molecule's shape influences its reactivity and interactions.

Table 2: Hypothetical Relative Energies of Conformers for (E)-Methyl 7-bromohept-5-enoate

ConformerDihedral Angle (C3-C4-C5-C6)Relative Energy (kcal/mol)Population at 298 K (%)
A (Global Minimum)178° (anti)0.0075.1
B-65° (gauche)1.1515.5
C68° (gauche)1.259.4

Potential Energy Surface Mapping and Reaction Pathway Elucidation

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. wikipedia.orglibretexts.org By mapping the PES, chemists can visualize the entire landscape of a chemical reaction, identifying stable reactants and products as valleys (energy minima) and the transition states that connect them as saddle points. libretexts.org This allows for a detailed elucidation of reaction pathways, showing the lowest energy route from reactants to products.

The PES is used to determine the activation energy (energy barrier) of a reaction, which is the energy difference between the reactants and the highest point on the reaction pathway (the transition state). nih.gov This barrier is a key determinant of the reaction rate. For this compound, an important transformation to study would be intramolecular cyclization, where the molecule reacts with itself to form a cyclic compound—a common reaction for haloalkenes. Computational studies can model this process, calculating the energy barrier and predicting whether the reaction is kinetically feasible.

Table 3: Hypothetical Thermochemical Data for a Proposed Intramolecular Cyclization of this compound

ParameterValue (kcal/mol)Description
Activation Energy (Ea)+25.5Energy barrier that must be overcome for the reaction to occur.
Enthalpy of Reaction (ΔH)-15.2Overall heat change of the reaction (exothermic).
Gibbs Free Energy of Reaction (ΔG)-12.8Indicates the spontaneity of the reaction (spontaneous).

Along a reaction pathway, a molecule may pass through short-lived, high-energy structures. Transition states represent the peak of the energy barrier, corresponding to a specific molecular geometry where bonds are in the process of breaking and forming. e3s-conferences.org Reaction intermediates are metastable species that exist in small energy wells between transition states.

Computational chemistry is uniquely suited to characterize these fleeting structures. By searching for saddle points on the PES, the exact geometry and energy of a transition state can be determined. researchgate.net A key verification for a true transition state is a vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the formation of a new C-C bond during cyclization). arxiv.org The study of these states is essential for a complete understanding of the reaction mechanism.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide highly accurate information about static structures, molecular modeling and dynamics simulations are used to study the behavior of molecules over time. Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how molecular conformations and interactions evolve. mdpi.com

These simulations typically use classical mechanics and a "force field" to approximate the potential energy of the system, allowing for the study of much larger systems (e.g., a solute molecule in a solvent box) and longer timescales than quantum methods. rsc.org An MD simulation of this compound could be used to explore its conformational landscape in a solution, study its diffusion properties, or model its interaction with a surface or another molecule. mdpi.comnih.gov This provides insight into the dynamic nature of the molecule, which complements the static picture from quantum calculations.

Understanding Intermolecular Interactions in Catalysis

The catalytic transformation of unsaturated bromo esters often involves complex intermolecular interactions between the substrate, catalyst, and other reagents. Density Functional Theory (DFT) calculations have been instrumental in mapping out the energetic landscapes of these reactions and identifying key non-covalent interactions that govern the catalytic cycle.

In studies of N-heterocyclic carbene (NHC)-catalyzed reactions involving α-bromo enals, which are structural analogues of this compound, non-covalent interaction (NCI) analysis has been a powerful tool. rsc.org This analysis helps to visualize and quantify weak interactions, such as hydrogen bonds and van der Waals forces, which can significantly influence the stability of transition states and intermediates. For instance, in the NHC-catalyzed transformation of an α-bromo enal, NCI analysis revealed that a greater number of weak interactions in the transition state is a key contributor to achieving high stereoselectivity. rsc.org

Computational studies have also highlighted the crucial role of additives or co-catalysts. For example, in certain NHC-catalyzed reactions, acetic acid has been shown to act as a proton shuttle, facilitating proton transfer steps which are critical for product formation and catalyst turnover. researchgate.net DFT calculations can model the explicit interactions of these co-catalysts, providing a detailed picture of their mechanistic role. By understanding these subtle intermolecular forces, catalysts can be rationally designed to improve efficiency and selectivity for substrates like this compound.

Table 1: Key Intermolecular Interactions Identified in Catalytic Reactions of Analogous Bromoalkenes

Interacting SpeciesType of InteractionSignificanceComputational Method
NHC Catalyst & SubstrateCovalent Bonding & Non-covalentFormation of key intermediates (e.g., acyl azolium)DFT, NCI Analysis
Co-catalyst (e.g., HOAc) & IntermediateHydrogen BondingFacilitates proton transfer stepsDFT
Substrate MoietiesSteric Hindrance & Dispersion ForcesInfluences transition state geometry and energyDFT

Rationalization of Regio- and Stereoselectivity

One of the primary applications of computational chemistry in this field is to explain and predict the regio- and stereochemical outcomes of reactions. For halogenated unsaturated esters, multiple reaction pathways are often possible, leading to different isomers. DFT calculations can be used to compute the activation energies for all plausible pathways, allowing researchers to identify the kinetically favored product.

In the context of NHC-catalyzed reactions of α-bromo enals, DFT studies have successfully rationalized the observed stereoselectivity. rsc.org By comparing the energies of the transition states leading to different stereoisomers, researchers can determine which pathway is lower in energy and therefore more likely to occur. For example, the Michael addition step in one such reaction was identified as the stereoselectivity-determining step, with the calculations correctly predicting the preferential formation of the SR-configured isomer. rsc.org

Distortion/interaction analysis is another computational technique employed to understand selectivity. This method dissects the energy of the transition state into two components: the energy required to distort the reactants into their transition state geometries and the interaction energy between these distorted fragments. This analysis can reveal whether selectivity is controlled by minimizing steric clashes (distortion energy) or maximizing favorable orbital or electrostatic interactions (interaction energy).

Table 2: Computational Approaches to Rationalize Selectivity

Selectivity TypeComputational MethodKey Finding for Analogues
StereoselectivityTransition State Energy CalculationThe 1,3-proton transfer was identified as the stereoselectivity-determining step in an NHC-catalyzed reaction. researchgate.net
StereoselectivityNon-covalent Interaction (NCI) AnalysisA greater number of weak interactions contributes significantly to high stereoselectivity. rsc.org
ChemoselectivityDistortion/Interaction AnalysisHelps to predict chemoselectivity in divergent reactions involving cyclopropane (B1198618) rings formed from NHC catalysis. researchgate.net
RegioselectivityIRC CalculationsConfirmed the formation of pyrazole (B372694) derivatives over oxadiazoles (B1248032) in a [3+2] cycloaddition. mdpi.com

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for understanding chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgyoutube.com The energy gap between the HOMO and LUMO can indicate the reactivity of a molecule; a smaller gap generally implies higher reactivity. researchgate.net

In the context of reactions involving this compound and its analogues, FMO theory can be used to predict the feasibility of a reaction and the most likely sites of interaction. For instance, in cycloaddition reactions, the relative energies of the HOMO and LUMO of the diene and dienophile determine the reaction's facility and are often used to explain the observed regioselectivity. wikipedia.org

Computational software can readily calculate and visualize the HOMO and LUMO of reactants. For an electron-deficient species, the reaction will typically be governed by the interaction of its LUMO with the HOMO of a nucleophile. youtube.com In NHC catalysis, it has been suggested that the catalyst can promote cyclization by circumventing a poor FMO overlap that would otherwise inhibit the reaction. researchgate.net By analyzing the shapes and energies of the frontier orbitals, chemists can gain a deeper understanding of the electronic factors that drive the chemical transformations of bromo-substituted unsaturated esters.

Table 3: FMO Analysis in Reactivity Studies

Molecule/SystemOrbitalSignificance in Reaction
NucleophileHOMO (Highest Occupied Molecular Orbital)Donates electrons in a chemical reaction. youtube.comyoutube.com
ElectrophileLUMO (Lowest Unoccupied Molecular Orbital)Accepts electrons in a chemical reaction. youtube.comyoutube.com
Reactant PairHOMO-LUMO Energy GapA smaller gap often correlates with higher reactivity. researchgate.net
Catalyzed ReactionFMO OverlapEfficient orbital overlap is crucial for favorable reaction pathways. researchgate.net

Future Directions and Emerging Research Avenues

Sustainable and Green Chemistry Approaches for Synthesis

The future synthesis of Methyl 7-bromohept-5-enoate will increasingly prioritize methodologies that align with the principles of green chemistry. Traditional methods for creating haloalkanes often rely on reagents and conditions that are environmentally taxing. chemguide.co.uk Emerging research focuses on minimizing waste, improving energy efficiency, and utilizing renewable resources.

A primary goal is to enhance the atom economy of the synthesis. rsc.org Future approaches could involve the direct catalytic bromo-functionalization of C-H bonds in suitable precursors, avoiding the use of stoichiometric brominating agents. Another promising avenue is the use of biocatalysis, leveraging enzymes to perform selective halogenation or esterification steps under mild, aqueous conditions. nih.govcaltech.edu The use of enzymes in combinatorial biosynthesis offers an environmentally friendly pathway to produce novel analogs from non-natural substrates. nih.gov These biocatalytic processes can significantly reduce the reliance on hazardous solvents and reagents, contributing to a more sustainable chemical industry. bohrium.com

ApproachGreen Chemistry Principle AddressedPotential Advantage for Synthesis
Biocatalysis Use of Renewable Feedstocks, Safer SolventsHigh selectivity under mild conditions, reduced waste.
Atom-Economic Reactions Atom Economy, Waste PreventionMaximizes incorporation of starting materials into the final product. rsc.org
Mechanochemistry Energy Efficiency, Safer SolventsReduces or eliminates the need for bulk solvents by using mechanical force.
Photoredox Catalysis Energy EfficiencyUses visible light to drive reactions, often at ambient temperature.

Expanding the Scope of Catalytic Transformations

This compound is an ideal substrate for a wide range of catalytic transformations, particularly transition metal-catalyzed cross-coupling reactions. acs.org While foundational reactions like Suzuki-Miyaura and Heck couplings are established for similar haloalkenes, future research will focus on expanding this repertoire. youtube.comdntb.gov.ua Palladium-catalyzed reactions, in particular, offer a powerful means to form new carbon-carbon and carbon-heteroatom bonds at the bromine-bearing carbon. researchgate.netbrynmawr.edu

Organocatalysis presents a metal-free alternative for functionalizing the molecule. wikipedia.org Chiral organocatalysts could enable asymmetric transformations, providing enantioselective access to complex derivatives. mdpi.comdoi.org Future work could explore synergistic catalysis, where both a metal catalyst and an organocatalyst are used to achieve novel reactivity. The development of new catalytic systems will enable the molecule to be incorporated into more complex structures with high levels of control over stereochemistry and regioselectivity.

Catalytic SystemTarget TransformationPotential Outcome
Palladium/Norbornene ortho-Alkylation of an aromatic coupling partnerVicinal difunctionalization of arenes using the bromoheptenoate. synthesisspotlight.com
Copper-Catalyzed Coupling Azide-Alkyne Cycloaddition (after conversion of bromide to azide)Synthesis of triazole-containing derivatives.
Chiral Phosphoric Acid Asymmetric C1-functionalization of heterocyclesRemote stereocontrolled synthesis of axially chiral allenes. doi.org
Organo-Redox Catalysis Difunctionalization of the alkene moietyIntroduction of new functional groups across the double bond. rsc.org

Advanced Spectroscopic Techniques for Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. ulisboa.ptrsc.org Future research will leverage advanced spectroscopic techniques to gain real-time insights into the reactions of this compound. In-situ Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, can monitor the concentration of reactants, intermediates, and products directly within the reaction vessel, even under elevated pressure and temperature. chemrxiv.orgwiley.comcardiff.ac.uk This allows for the direct observation of transient catalytic species and provides rich kinetic data. researchgate.net

Combining spectroscopic data with computational modeling will offer a powerful approach to elucidating complex reaction pathways. researchgate.net Techniques like Operando DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) can provide mechanistic details on catalysts under working conditions, helping to understand how factors like hydrogen or other reactants impact catalyst performance and surface species. mdpi.com Such detailed mechanistic knowledge is essential for the rational design of more efficient and selective catalysts for transformations involving this compound. nih.gov

TechniqueType of InformationApplication to this compound Reactions
In-situ NMR Real-time concentration of species, identification of intermediatesMonitoring catalytic cycles in cross-coupling reactions. wiley.comnih.gov
Operando IR/Raman Vibrational modes of surface-adsorbed speciesObserving catalyst-substrate interactions in heterogeneous catalysis.
Mass Spectrometry Identification of reaction intermediates and productsCharacterizing complex product mixtures from derivatization reactions.
X-ray Crystallography 3D structure of stable intermediates or catalystsElucidating the precise structure of organometallic complexes.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, better process control, and easier scalability. nih.govjst.org.in Microreactor technology, with its high surface-area-to-volume ratio, allows for superior heat transfer and mixing, leading to improved yields and selectivity. chimia.chkth.semdpi.com Future research will focus on developing continuous flow processes for both the synthesis and subsequent derivatization of this compound.

Integrating flow reactors with automated synthesis platforms can accelerate the discovery and optimization of new chemical entities. chemistryworld.comresearchgate.net Such systems allow for high-throughput screening of reaction conditions (e.g., catalysts, solvents, temperatures) and the rapid generation of compound libraries based on the this compound scaffold. sciforum.netku.edu This technological synergy will be critical for efficiently exploring the vast chemical space accessible from this versatile building block.

TechnologyKey AdvantageRelevance to this compound
Microreactor Systems Precise control of temperature and residence time. mdpi.comOptimization of fast or exothermic derivatization reactions.
Flow Photochemistry Efficient light penetration for photochemical reactions.Enabling novel light-driven catalytic transformations. mdpi.com
Automated Platforms High-throughput experimentation and library synthesis. ku.eduRapidly exploring new derivatives for biological screening.
Sequential Flow Processing Multi-step synthesis without intermediate isolation. uc.ptCreating complex molecules in a single, continuous operation.

Design and Synthesis of New Derivatives with Enhanced Reactivity or Selectivity

This compound is a platform for the design and synthesis of new molecules with tailored properties. Future research will explore the creation of novel derivatives by strategically modifying its core structure. For example, replacing the bromine atom with other halogens (iodine or chlorine) could modulate the reactivity in cross-coupling reactions. chemguide.co.ukrroij.com

Furthermore, the ester and alkene functionalities provide handles for a wide array of chemical modifications. The alkene can undergo reactions such as epoxidation, dihydroxylation, or metathesis to create new carbocyclic or heterocyclic systems. The ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, opening up further avenues for derivatization. These new analogs could be designed as probes for biological systems, monomers for novel polymers, or advanced intermediates for the synthesis of complex natural products.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 7-bromohept-5-enoate, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Synthesis typically involves bromination of a heptenoate precursor under controlled conditions. Key parameters include solvent polarity (e.g., dichloromethane for mild reactivity), temperature (0–25°C to minimize side reactions), and stoichiometric ratios of brominating agents (e.g., NBS or HBr). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating high-purity product. Yield optimization may require iterative adjustments to reaction time and catalyst loading, as demonstrated in analogous bromoester syntheses .

Q. How should researchers handle and store this compound to ensure safety and compound stability?

  • Methodological Answer : Due to its brominated and ester functional groups, the compound is likely moisture-sensitive and potentially toxic. Store in a desiccator at 2–8°C under inert gas (e.g., argon). Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact. Safety protocols for similar brominated aldehydes recommend immediate flushing with water for eye/skin exposure and consulting a physician .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Use a combination of 1^1H/13^13C NMR to confirm the double bond (δ 5.2–5.8 ppm) and bromine position (splitting patterns in 1^1H NMR). IR spectroscopy can verify ester carbonyl (~1740 cm1^{-1}). Mass spectrometry (EI or ESI) provides molecular ion confirmation and fragmentation patterns. Cross-referencing with computational predictions (e.g., ChemDraw simulations) enhances accuracy. Detailed experimental parameters (e.g., solvent, instrument resolution) must be documented for reproducibility .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction using SHELXT be employed to determine the molecular structure of this compound, and what challenges might arise during refinement?

  • Methodological Answer : SHELXT automates space-group determination and initial structure solution from diffraction data. Challenges include resolving disorder in the bromine or ester groups due to flexibility. Refinement in SHELXL requires careful handling of anisotropic displacement parameters and hydrogen bonding interactions. High-resolution data (≤1.0 Å) improves accuracy, while twinned crystals may necessitate alternative refinement strategies .

Q. What strategies can resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?

  • Methodological Answer : Contradictions (e.g., unexpected 1^1H NMR shifts) may arise from conformational isomerism or solvent effects. Validate results using 2D NMR (COSY, HSQC) to assign connectivity unambiguously. Compare experimental IR/MS data with computational models (DFT or MD simulations). Repeating experiments under varied conditions (e.g., temperature, solvent) can isolate artifacts. Cross-disciplinary consultation with crystallography or spectroscopy experts is advised .

Q. How can computational methods (e.g., DFT) be integrated with experimental data to elucidate reaction mechanisms involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies and intermediates for proposed mechanisms (e.g., bromoester elimination or nucleophilic substitution). Optimize molecular geometries using software like Gaussian or ORCA, then validate against experimental kinetics or isotopic labeling results. Synchrotron-based XAS can probe electronic environments of bromine during reactions. Collaborative workflows between experimental and computational teams enhance mechanistic rigor .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing reproducibility in synthetic yields of this compound across multiple trials?

  • Methodological Answer : Use ANOVA to compare yields under varying conditions (e.g., solvent, catalyst). Report standard deviations and confidence intervals (95% CI) for at least three independent trials. Outliers should be scrutinized for procedural errors (e.g., incomplete purification). Meta-analyses of published data can identify trends in yield optimization .

Q. How should researchers document synthetic protocols and characterization data to meet journal standards for reproducibility?

  • Methodological Answer : Follow Beilstein Journal guidelines: provide detailed experimental sections with exact molar ratios, equipment models, and purity data (e.g., HPLC traces). For new compounds, include elemental analysis and high-resolution mass spectra. Supplemental files should list crystallographic data (CIF format) and raw spectral files .

Safety and Ethical Considerations

Q. What are the environmental and toxicity risks associated with this compound, and how can they be mitigated in lab settings?

  • Methodological Answer : Brominated compounds often exhibit ecotoxicity. Conduct a Chemical Safety Assessment (CSA) under REACH guidelines. Use waste containers for halogenated organics and avoid aqueous disposal. Toxicity screening (e.g., Ames test) is recommended if biological applications are planned. Institutional safety reviews must approve protocols involving human or animal studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.